![molecular formula C17H23N3O2 B12522901 N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide CAS No. 656835-89-1](/img/structure/B12522901.png)
N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a morpholine ring and a piperidine ring, which are connected through a methylene bridge to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide typically involves the reaction of 4-(morpholin-2-yl)piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular mechanisms in cells.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Morpholin-4-yl)piperidine-1-carboxamide: Similar structure with a carboxamide group instead of a benzamide moiety.
N-(4-Morpholin-4-yl)piperidine-1-sulfonamide: Contains a sulfonamide group, offering different chemical properties and biological activities.
Uniqueness
N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide is unique due to its specific combination of a morpholine ring, piperidine ring, and benzamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
656835-89-1 |
|---|---|
Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[(4-morpholin-2-ylpiperidin-1-yl)methylidene]benzamide |
InChI |
InChI=1S/C17H23N3O2/c21-17(15-4-2-1-3-5-15)19-13-20-9-6-14(7-10-20)16-12-18-8-11-22-16/h1-5,13-14,16,18H,6-12H2 |
InChI Key |
WJRBBZMCAIXYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2CNCCO2)C=NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



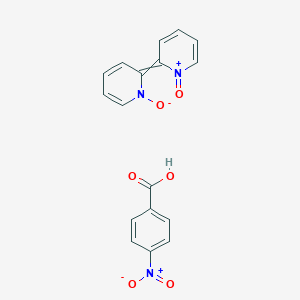
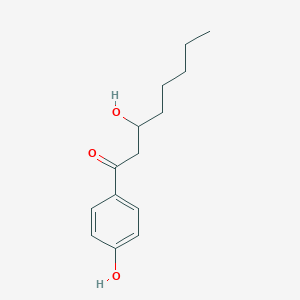
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)

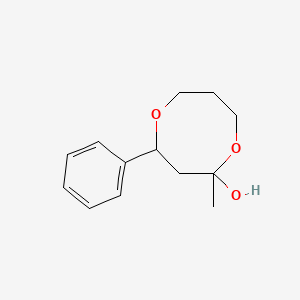
![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
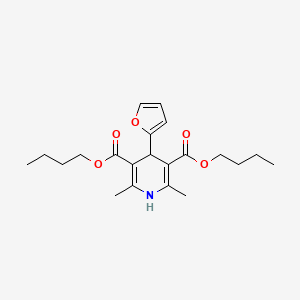
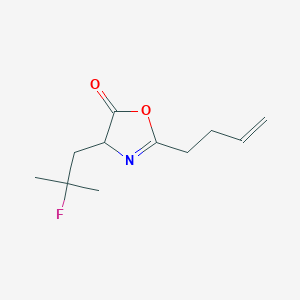
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
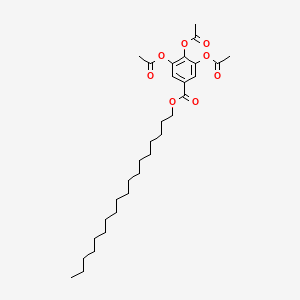
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
